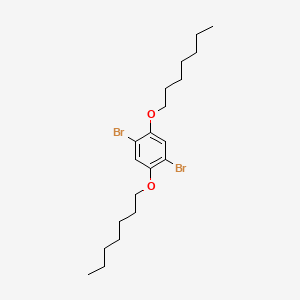

1,4-Dibromo-2,5-bis(heptyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

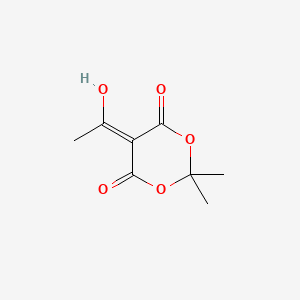

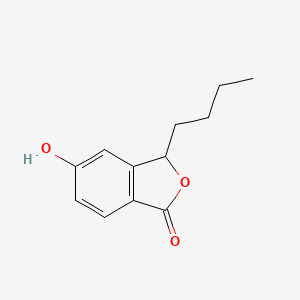

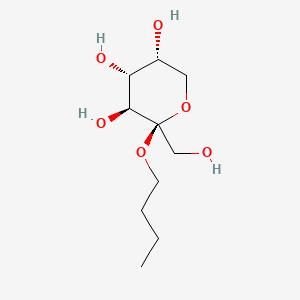

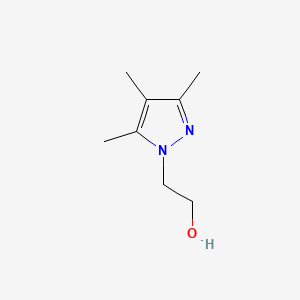

“1,4-Dibromo-2,5-bis(heptyloxy)benzene” is a chemical compound with the molecular formula C26H44Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1,4-positions and two heptyloxy groups are substituted at the 2,5-positions .

Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” consists of a benzene ring with two bromine atoms and two heptyloxy groups attached . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” would depend on its molecular structure. For example, it is likely to be a solid at room temperature, given its structural similarity to other brominated benzene derivatives .Applications De Recherche Scientifique

Molecular Interactions and Packing : Manfroni et al. (2021) studied derivatives of 1,4-Dibromo-2,5-bis(heptyloxy)benzene, revealing significant differences in packing interactions due to various intermolecular forces like hydrogen bonds and arene–arene π-stacking. These interactions are crucial in understanding the solid-state behavior of such compounds (Manfroni, Prescimone, Constable, & Housecroft, 2021).

Polymer Synthesis : Cianga and Yagcı (2002) used a derivative of 1,4-Dibromo-2,5-bis(heptyloxy)benzene in atom transfer radical polymerization to create macromonomers for polyphenylene synthesis. This showcases its role in developing new polymer structures with specific properties (Cianga & Yagcı, 2002).

Graft Copolymer Synthesis : Another study by Cianga, Hepuzer, and Yagcı (2002) demonstrated the use of a related compound in cationic ring-opening polymerization. This process led to polymers with alternating polytetrahydrofuran and hexyl side chains, important for the development of specific polymer materials (Cianga, Hepuzer, & Yagcı, 2002).

Thin Film and Semiconductor Applications : Constantinescu et al. (2015) explored the use of a derivative in creating thin films with semiconducting properties, highlighting the potential of these compounds in electronic and optoelectronic applications (Constantinescu et al., 2015).

Host-Guest Chemistry : Schlotter et al. (1994) synthesized a compound related to 1,4-Dibromo-2,5-bis(heptyloxy)benzene for studying its host-guest complexation with alkali metal cations, which is relevant in understanding supramolecular chemistry (Schlotter et al., 1994).

Propriétés

IUPAC Name |

1,4-dibromo-2,5-diheptoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQPSDQYWNCHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697881 |

Source

|

| Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137436-29-4 |

Source

|

| Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)